molecular formula C6H12ClO4P B8323124 (Diethoxyphosphoryl)acetyl chloride

(Diethoxyphosphoryl)acetyl chloride

Cat. No.: B8323124
M. Wt: 214.58 g/mol
InChI Key: CLAKAYYJMKYMRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Diethoxyphosphoryl)acetyl chloride is a versatile organophosphorus reagent that combines the reactivity of an acyl chloride with the synthetic utility of a diethyl phosphonate group. This unique structure makes it a valuable electrophile for introducing the (diethoxyphosphoryl)acetate moiety into target molecules. Its primary research applications include its use as a key precursor in the Horner-Wadsworth-Emmons (HWE) reaction for the synthesis of α,β-unsaturated carbonyl compounds and phosphonate analogs. Additionally, it serves as a critical building block in medicinal chemistry for the development of enzyme inhibitors, bioactive probes, and other pharmaceutical intermediates, leveraging the phosphonate group as a bioisostere for phosphate or carboxylate groups. The compound is highly moisture-sensitive and should be handled under inert conditions. Researchers are advised to consult the relevant safety data sheet (SDS) prior to use. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H12ClO4P

Molecular Weight

214.58 g/mol

IUPAC Name

2-diethoxyphosphorylacetyl chloride

InChI

InChI=1S/C6H12ClO4P/c1-3-10-12(9,11-4-2)5-6(7)8/h3-5H2,1-2H3

InChI Key

CLAKAYYJMKYMRC-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC(=O)Cl)OCC

Origin of Product

United States

Scientific Research Applications

Synthetic Applications

(Diethoxyphosphoryl)acetyl chloride serves as an acylating agent in various organic reactions. Its utility stems from its ability to introduce the diethoxyphosphoryl group into organic molecules, which can enhance biological activity or modify chemical properties.

Synthesis of Amides

One prominent application is in the amination reaction to synthesize novel amides. The process involves stirring an amine with this compound in tetrahydrofuran (THF) with a catalytic amount of 4-dimethylaminopyridine (DMAP). This method has been shown to produce a variety of amides containing the difluoromethylenephosphonate moiety efficiently .

Preparation of Biomedicinal Compounds

The compound is also utilized as a building block for synthesizing biomedicinally relevant amides. For instance, difluorothis compound has been specifically highlighted for its role in developing compounds that exhibit potential therapeutic effects .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various synthetic pathways.

Case Study: Synthesis of Difluorodiethoxyphosphorylacetyl Chloride

Research has demonstrated the synthesis of difluorothis compound, which serves as an intermediate for producing complex molecules with potential biological activity. This compound has been linked to improved efficacy in drug development due to its unique phosphonate structure .

Evaluation of Reaction Conditions

A study evaluated different reaction conditions for the amination process, focusing on factors such as solvent choice and temperature. The findings indicated that using THF as a solvent under controlled temperatures significantly enhanced yield and selectivity for desired products .

Comparative Data Table

The following table summarizes key applications and characteristics of this compound:

ApplicationDescriptionReference
Synthesis of AmidesAmination with amines in THF using DMAP
Development of Biomedicinal CompoundsBuilding block for therapeutic agents
Reaction OptimizationInfluence of solvent and temperature on yield

Comparison with Similar Compounds

Diethyl Phosphorochloridate (O,O-Diethyl Chlorophosphate)

  • Structure : (EtO)₂P(O)Cl
  • Molecular Formula : C₄H₁₀ClO₃P
  • Molecular Weight : 172.54 g/mol
  • Primarily used as a phosphorylating agent in peptide synthesis and esterification. Less versatile in reactions requiring simultaneous phosphorylation and acylation.

Difluoro(diethoxyphosphoryl)acetyl Chloride

  • Structure : (EtO)₂P(O)CF₂COCl
  • Key Differences: Fluorine substituents enhance electrophilicity and stability. Exhibits higher resistance to hydrolysis compared to the non-fluorinated analog.

Diethyl (2-Chloroethyl)phosphonate

  • Structure : (EtO)₂P(O)CH₂CH₂Cl
  • Molecular Formula : C₆H₁₃ClO₃P
  • Molecular Weight : 200.6 g/mol
  • Key Differences :
    • Contains a chloroethyl group instead of acetyl chloride.
    • Reacts preferentially in alkylation reactions rather than acylation.
    • Applied in the synthesis of flame retardants and surfactants.

Comparison with Other Acyl Chlorides

Acetyl Chloride (CH₃COCl)

  • Molecular Weight : 78.50 g/mol
  • Key Differences :
    • Simpler structure without a phosphoryl group.
    • Highly flammable (Flash Point: 4°C) and corrosive (pH < 1 in aqueous solutions).
    • Used as a catalyst in phosphoryl-containing compound synthesis (e.g., bis[aryl(diethoxyphosphoryl)methyl]amines) .

Chloroacetyl Chloride (ClCH₂COCl)

  • Applications :
    • Key intermediate in herbicide production (e.g., 2,4-D derivatives).
    • Declining use due to environmental toxicity concerns .
  • Key Differences :
    • Chlorine substituent increases toxicity and alters reactivity toward nucleophiles.

Adipoyl Chloride (ClCO(CH₂)₄COCl)

  • Structure : Bifunctional acyl chloride.
  • Applications :
    • Production of nylon-6,6 via polymerization with hexamethylenediamine.
    • Less reactive in phosphorylation reactions due to the absence of a phosphoryl group .

This compound

  • Acylation: Reacts with amines to form amides (e.g., synthesis of triazoloquinoxalinone derivatives for neurological therapeutics) .
  • Phosphorylation: Participates in Kabachnik–Fields reactions to generate α-aminophosphonates .

Competing Reagents

  • Diethyl Chlorophosphate: Limited to phosphorylation; ineffective in acyl transfer.
  • Acetyl Chloride: Catalyzes phosphoryl transfer but cannot directly incorporate phosphoryl groups into products .

Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C)
This compound C₆H₁₂ClO₄P 230.58 ~200 (estimated)
Diethyl Phosphorochloridate C₄H₁₀ClO₃P 172.54 80–85
Acetyl Chloride C₂H₃ClO 78.50 52

Preparation Methods

Phosphorylation of Acetyl Chloride with Diethyl Phosphite

A foundational approach involves the direct phosphorylation of acetyl chloride using diethyl phosphite. This method leverages the nucleophilic reactivity of diethyl phosphite toward electrophilic acyl chlorides. In a representative procedure, acetyl chloride reacts with diethyl phosphite in the presence of a Lewis acid catalyst, such as acetyl chloride itself, which acts as both a reactant and catalyst. The reaction proceeds via a two-step mechanism:

  • Nucleophilic attack : Diethyl phosphite attacks the carbonyl carbon of acetyl chloride, forming a tetrahedral intermediate.

  • Elimination : The intermediate collapses, releasing hydrogen chloride and yielding this compound.

Key parameters include maintaining anhydrous conditions and temperatures between 0–25°C to minimize side reactions like hydrolysis. Yields typically exceed 80% when stoichiometric ratios of acetyl chloride to diethyl phosphite are maintained at 1:1.05.

Chlorination of (Diethoxyphosphoryl)acetic Acid

An alternative route starts with (diethoxyphosphoryl)acetic acid, which undergoes chlorination using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This method is advantageous for its scalability and high purity outcomes. The reaction is conducted under reflux in dichloromethane, with SOCl₂ serving as both the chlorinating agent and solvent.

Reaction Conditions :

  • Molar ratio of (diethoxyphosphoryl)acetic acid to SOCl₂: 1:2.5

  • Temperature: 60–70°C

  • Duration: 4–6 hours

The crude product is purified via fractional distillation under reduced pressure (40–50°C at 10 mmHg), achieving >90% purity.

Transesterification of Phosphorylated Precursors

Transesterification offers a route to tailor the ethoxy groups on the phosphorus center. For example, reacting trimethylphosphite with acetyl chloride in the presence of ethanol facilitates sequential alkoxy group exchange:

(CH₃O)₃P(O)COCl + 2 EtOH → (EtO)₂P(O)COCl + 2 CH₃OH\text{(CH₃O)₃P(O)COCl + 2 EtOH → (EtO)₂P(O)COCl + 2 CH₃OH}

This method requires strict control of ethanol addition rates to prevent premature precipitation of intermediates. Catalytic amounts of sodium ethoxide enhance reaction efficiency, yielding 75–85% product.

Catalytic Systems and Reaction Optimization

Lewis Acid Catalysis

Acetyl chloride doubles as a catalyst in phosphorylation reactions by activating the carbonyl group for nucleophilic attack. Studies demonstrate that substoichiometric quantities (5–10 mol%) of acetyl chloride accelerate reaction kinetics by 30–40% compared to uncatalyzed systems. Alternative catalysts like anhydrous aluminum chloride (AlCl₃) have been explored but risk over-chlorination.

Solvent Effects

Non-polar solvents (e.g., toluene, dichloromethane) are preferred to stabilize reactive intermediates. Polar aprotic solvents like acetonitrile, while increasing reaction rates, often lead to side reactions such as P–O bond cleavage.

Analytical Validation and Quality Control

Spectroscopic Characterization

  • ³¹P NMR : A singlet at δ 18–20 ppm confirms the presence of the diethoxyphosphoryl group.

  • IR Spectroscopy : Stretching vibrations at 1740 cm⁻¹ (C=O) and 1250 cm⁻¹ (P=O) validate the acyl chloride and phosphoryl functionalities.

Purity Assessment

Gas chromatography (GC) with flame ionization detection (FID) is employed to quantify residual diethyl phosphite and acetyl chloride. Acceptable impurity thresholds are <0.5% for industrial-grade material .

Q & A

Basic Research Questions

Q. What are the standard laboratory protocols for synthesizing (Diethoxyphosphoryl)acetyl chloride?

  • Methodological Answer : Synthesis typically involves reacting diethyl phosphite with chloroacetyl chloride under anhydrous conditions. Key steps include:

  • Using inert gas (e.g., nitrogen) to prevent hydrolysis .
  • Controlling reaction temperature (e.g., 0–5°C) to minimize side reactions .
  • Purification via fractional distillation under reduced pressure .
    • Validation: Purity can be confirmed using 31^{31}P NMR and FT-IR to verify the phosphoryl and carbonyl functional groups .

Q. What critical precautions are required for handling this compound?

  • Methodological Answer :

  • Storage : Keep in sealed, moisture-free containers under inert gas (argon/nitrogen) .
  • Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid contact with water, as it reacts violently to release HCl gas .
  • Emergency measures : Neutralize spills with dry sodium bicarbonate, followed by ethanol rinsing .

Q. Which analytical techniques are optimal for quantifying this compound purity?

  • Methodological Answer :

  • Chromatography : Reverse-phase HPLC with UV detection (210–230 nm) for separation from hydrolyzed byproducts .
  • Spectroscopy : 1^{1}H and 31^{31}P NMR to confirm structural integrity .
  • Titration : Karl Fischer titration to measure residual moisture, critical for stability assessments .

Advanced Research Questions

Q. How can reaction yields be optimized in phosphorylation reactions using this compound?

  • Methodological Answer :

  • Stoichiometry : Maintain a 1.2–1.5 molar excess of the chloride to ensure complete acylation of nucleophiles (e.g., alcohols/amines) .
  • Solvent choice : Use aprotic solvents (e.g., dichloromethane) to stabilize intermediates and reduce side reactions .
  • Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate acyl transfer in sterically hindered systems .

Q. What strategies mitigate hydrolysis during experimental procedures involving this compound?

  • Methodological Answer :

  • Anhydrous conditions : Pre-dry solvents (e.g., molecular sieves) and reagents .
  • Low-temperature reactions : Conduct reactions at –20°C to slow hydrolysis kinetics .
  • In-line moisture traps : Use desiccant tubes (e.g., calcium chloride) in reaction setups .

Q. How do structural modifications (e.g., substituents on the phosphoryl group) influence the compound’s reactivity in nucleophilic acyl substitutions?

  • Methodological Answer :

  • Electron-withdrawing groups : Substituents like nitro or trifluoromethyl increase electrophilicity of the carbonyl carbon, enhancing reactivity .
  • Steric effects : Bulky groups (e.g., isopropyl) on the phosphoryl moiety reduce reaction rates with hindered nucleophiles .
  • Mechanistic studies : Use kinetic isotope effects (KIEs) and DFT calculations to map transition states and predict reactivity trends .

Data Analysis and Experimental Design

Q. How should researchers address contradictory data in stability studies of this compound?

  • Methodological Answer :

  • Controlled variables : Standardize humidity, temperature, and light exposure during stability tests .
  • Statistical validation : Perform triplicate experiments and apply ANOVA to identify outliers .
  • Advanced diagnostics : Use LC-MS to detect trace degradation products not visible via NMR .

Q. What experimental designs are recommended for studying the compound’s reactivity with biomolecules (e.g., amino acids)?

  • Methodological Answer :

  • Kinetic profiling : Use stopped-flow spectroscopy to monitor real-time reaction rates .
  • Competition experiments : Compare reactivity with cysteine vs. serine residues to assess selectivity .
  • Computational modeling : Apply MD simulations to predict binding affinities and reaction pathways .

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